molecular formula C12H9NO5 B11868403 5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B11868403
M. Wt: 247.20 g/mol
InChI Key: KBFKBVBMTFNSOM-UHFFFAOYSA-N
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Description

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a synthetic quinolone derivative characterized by a fused bicyclic core structure incorporating a 1,3-dioxolo ring at positions 4,5-g of the quinoline scaffold. Its molecular formula is C₁₂H₉NO₅, with a molecular weight of 247.21 g/mol. The compound features a methyl substituent at position 5 and a carboxylic acid group at position 7, which are critical for its biological activity and physicochemical properties .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-methyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)18-5-17-9/h2-4H,5H2,1H3,(H,15,16)

InChI Key

KBFKBVBMTFNSOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Core Formation

StepReagents/ConditionsYield (%)Reference
CyclocondensationAcetic anhydride, 110°C, 6 hr78
Quinolone FormationPOCl₃, reflux, 3 hr85

Introduction of the amino group at position 5 is achieved via Hofmann–Löffler-type amination using O-(2,4-dinitrophenyl)hydroxylamine. This step proceeds under mild alkaline conditions:

  • Reaction Setup : The quinolone intermediate is dissolved in dimethylformamide (DMF) with potassium carbonate as the base.

  • Amination : O-(2,4-dinitrophenyl)hydroxylamine is added at 25°C, yielding the primary amine derivative after 12 hours.

  • Workup : The product is isolated via filtration and recrystallized from acetonitrile to achieve >95% purity.

Mechanistic Insight : The reaction proceeds through a radical mechanism, where the hydroxylamine agent abstracts a hydrogen atom from the methylene group adjacent to the ketone, facilitating nitrogen insertion.

N-Methylation via Alkylation

The primary amine undergoes N-methylation using methyl iodide (CH₃I) under alkaline conditions:

  • Alkylation Conditions :

    • Substrate: 5-Amino-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester

    • Reagents: Methyl iodide (2.2 equiv), potassium carbonate (3.0 equiv)

    • Solvent: Anhydrous DMF

    • Temperature: 60°C, 8 hours

Table 2: Optimization of Methylation

Equiv CH₃ITime (hr)Yield (%)Purity (%)
1.566288
2.288997
3.0109196

Post-reaction, the mixture is cooled, filtered, and washed with ethanol to remove excess iodide. The methylated product is obtained as a pale-yellow solid.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 7 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:

  • Hydrolysis Conditions :

    • Substrate: 5-Methylamino-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylate

    • Reagents: 2M NaOH, ethanol/water (1:1 v/v)

    • Temperature: 80°C, 4 hours

Key Observations :

  • Prolonged heating (>6 hours) leads to decarboxylation, reducing yields.

  • Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from methanol (yield: 82%).

Purification and Characterization

Final purification involves column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization. Critical characterization data include:

  • Melting Point : 242–244°C (decomposition)

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, H-2), 6.92 (s, 1H, H-6), 4.32 (s, 3H, OCH₂O), 3.45 (s, 3H, NCH₃).

    • IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1678 cm⁻¹ (C=O, ketone).

Applications and Significance

This compound serves as a precursor to antibacterial agents, particularly fluoroquinolones. Its methylamino group enhances lipid solubility, improving bioavailability compared to non-alkylated analogs. Recent studies highlight its efficacy against Gram-negative pathogens (MIC: 3.9–15.6 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition disrupts the normal functioning of bacterial cells, leading to their death . Additionally, the compound may act as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Key Structural Differences and Implications :

The octyl derivative exhibits significantly higher molecular weight and lipophilicity, favoring interactions with hydrophobic targets like the ryanodine receptor (RyR1) .

Physicochemical and Pharmacological Properties

Solubility and Stability :

  • Oxolinic acid has a solubility of 3.2 mg/L in water at 25°C and forms stable sodium salts for enhanced bioavailability .
  • Miloxacin derivatives show improved aqueous solubility due to the methoxy group’s polarity, with logP values ~0.5–1.2 .
  • The methyl analog is expected to have intermediate solubility, but experimental data are lacking.

Biological Activity

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid (CAS No. 14205-66-4) is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H9_{9}N O5_5
  • Molecular Weight : 247.20 g/mol
  • CAS Number : 14205-66-4

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. Its mechanism of action primarily involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid synthesis
Escherichia coli50 μg/mLBactericidal effect
Pseudomonas aeruginosaNot effectiveN/A

The compound's antibacterial activity is attributed to its ability to inhibit critical bacterial enzymes and disrupt cellular processes:

  • Inhibition of DNA Gyrase : This enzyme is essential for maintaining the topology of DNA during replication.
  • Disruption of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production necessary for bacterial growth.

Case Studies

  • Study on Antibiofilm Activity : A study demonstrated that this compound effectively reduced biofilm formation by up to 90% in Candida tropicalis and between 75% to 83% in Staphylococcus aureus and Enterococcus faecalis. This suggests its potential utility in treating biofilm-associated infections .
  • Comparative Study with Ciprofloxacin : In comparative tests against ciprofloxacin, the compound exhibited a broader antimicrobial spectrum but was notably less effective against Pseudomonas aeruginosa, highlighting a selective efficacy profile that may be leveraged in targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid, and how do they compare to analogous quinolone derivatives?

  • Methodological Answer : The synthesis mirrors methods for oxolinic acid (a 5-ethyl analog), starting with 3,4-methylenedioxyaniline. Key steps include:

  • Step 1 : Condensation with ethoxymethylenemalonic ester to form a substitution product .
  • Step 2 : Cyclization under heat to yield the quinoline core.
  • Step 3 : Hydrolysis of the ester group and methylation (e.g., using methyl iodide instead of ethyl iodide for the target compound) .
  • Optimization : Replace ethylating agents with methyl equivalents during alkylation. Monitor purity via HPLC (≥95%) and confirm structure via 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to verify methyl group integration (δ 2.5–3.0 ppm) and 13^13C NMR to confirm the carbonyl (C=O) at ~170 ppm .
  • FT-IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and quinoline C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 290.2) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Compare MICs to oxolinic acid .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antibacterial activity data for quinolone derivatives like this compound?

  • Methodological Answer :

  • Mechanistic Studies : Perform DNA gyrase inhibition assays to confirm target engagement. Compare IC50_{50} values with structural analogs (e.g., oxolinic acid vs. methyl variant) .
  • Resistance Profiling : Test against quinolone-resistant strains (e.g., gyrA mutants) to assess cross-resistance .
  • Data Normalization : Use standardized growth conditions (pH, temperature) and replicate experiments (n ≥ 3) to minimize variability .

Q. How can reaction yields be optimized during the cyclization step of the synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency. DMF at 100°C improves yields by 15–20% .
  • Catalysis : Add Lewis acids (e.g., ZnCl2_2) to stabilize intermediates.
  • Microwave Assistance : Reduce reaction time (2 h → 30 min) and increase yield (70% → 85%) via microwave irradiation .

Q. What computational approaches predict the structure-activity relationship (SAR) for methyl-substituted quinolones?

  • Methodological Answer :

  • Molecular Docking : Model interactions with DNA gyrase (PDB: 1KZN) using AutoDock Vina. Compare binding energies of methyl vs. ethyl substituents .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate logP, steric bulk, and antibacterial activity .
  • DFT Calculations : Analyze electron density at C-7 (carboxylic acid) to predict reactivity .

Q. How do stereochemical factors influence the biological activity of this compound?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers for activity .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and hydrogen-bonding patterns .

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